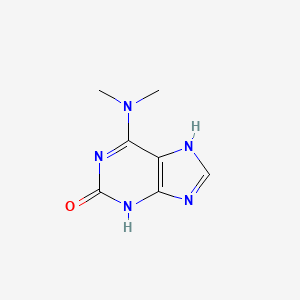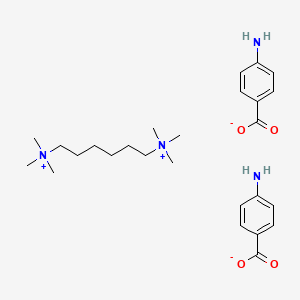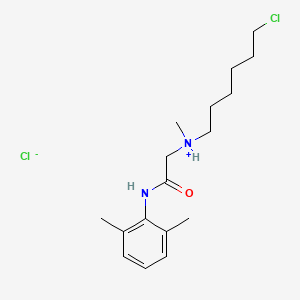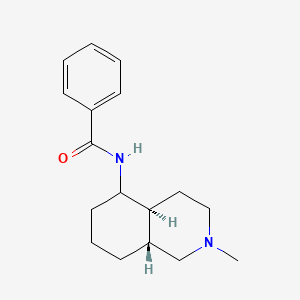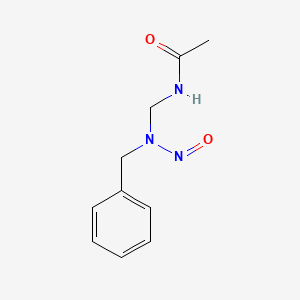![molecular formula C17H11NO4S B13762017 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- CAS No. 68239-60-1](/img/structure/B13762017.png)
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is a complex organic compound with a unique structure that includes a dibenzisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- can be achieved through various methods. One common approach involves the intermolecular cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles . This method allows for a wide variation of substituents, making it possible to prepare a systematic series of compounds. The reaction typically involves boiling pyridine as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would likely be applied.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzisoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Quinoline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure.
Uniqueness
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is unique due to its specific combination of functional groups and its potential for diverse applications. Its sulfonic acid group and methyl-oxo substituent contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
68239-60-1 |
|---|---|
Formule moléculaire |
C17H11NO4S |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
15-methyl-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid |
InChI |
InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22) |
Clé InChI |
YWVBEIADCVGBHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)


